N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the triazatricyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of the fluorophenylmethyl and prop-2-en-1-yl groups. This is usually achieved through substitution reactions using reagents like alkyl halides and bases.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenylmethyl group. Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial treatments.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-[(4-bromophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific fluorophenylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
Molecular Formula |
C22H18FN5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H18FN5O2/c1-2-10-28-19(24)16(21(29)25-13-14-6-8-15(23)9-7-14)12-17-20(28)26-18-5-3-4-11-27(18)22(17)30/h2-9,11-12,24H,1,10,13H2,(H,25,29) |
InChI Key |
GJHDEJUGSUTDFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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